2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one
Description
2-(Azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone core substituted with an azepane (7-membered nitrogen-containing ring) via a methylene linker at position 2 and a 4-(methylsulfanyl)phenyl group at position 4. The methylsulfanyl (SCH₃) moiety contributes to its electron-donating and lipophilic properties, while the azepane ring may influence solubility and receptor binding due to its conformational flexibility . Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and neurological applications, making this compound a candidate for further investigation .
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H23N3OS/c1-23-16-8-6-15(7-9-16)17-10-11-18(22)21(19-17)14-20-12-4-2-3-5-13-20/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
HXKZMFCFZAWXHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the azepane and methylsulfanylphenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The azepane and pyridazine moieties may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyridazinone derivatives with modifications at positions 2 and 6 have been extensively studied. Below is a comparison with key analogues:
Key Differences and SAR Insights
Piperazine derivatives (6-membered) are more rigid, often favoring interactions with receptors requiring precise steric alignment .
Substituent Effects at Position 6: The 4-(methylsulfanyl)phenyl group in the target compound provides moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group in TAK-831, which enhances metabolic stability .
The target compound’s methylsulfanyl group suggests anti-inflammatory or antioxidant activity, akin to sulfur-containing drugs .
Notes
Evidence Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural and functional group analogies.
Diverse Sources : References include synthetic methodologies (–3), pharmacological evaluations (–6), and structural analogues ().
Contradictions: highlights clinical applications of pyridazinones, while focuses on preclinical anticancer activity—this reflects the scaffold’s versatility rather than direct contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
